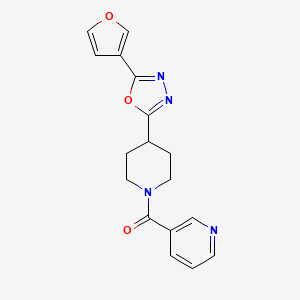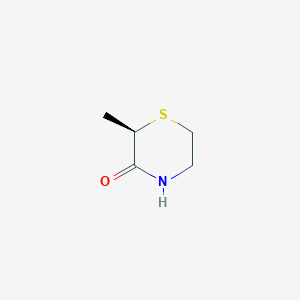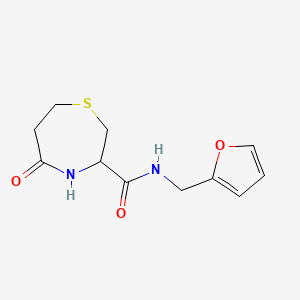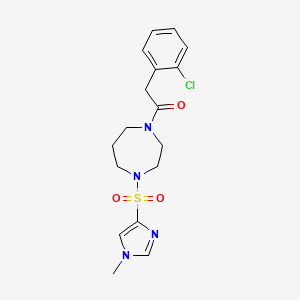![molecular formula C26H28N6O3S2 B2412520 N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamid CAS No. 476448-63-2](/img/structure/B2412520.png)
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.67. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Die Verbindung hat sich als potenziell entzündungshemmend erwiesen . Die entzündungshemmende Wirkung solcher Verbindungen wird hauptsächlich durch die Hemmung der Biosynthese von Prostaglandinen vermittelt . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Anti-Tuberkulose-Aktivität
Benzothiazol-Derivate, einschließlich der betreffenden Verbindung, haben vielversprechende Ergebnisse bei der Synthese neuer Anti-Tuberkulose-Verbindungen gezeigt . Die Hemmkonzentrationen der neu synthetisierten Moleküle wurden mit den Standardreferenzmedikamenten verglichen, und bei neuen Benzothiazol-Derivaten wurde eine bessere Hemmwirkung gegen M. tuberculosis gefunden.
Antibakterielle Eigenschaften
Die Verbindung hat sich als potenzielles Antibakterium erwiesen . In einer Studie zeigte die Verbindung eine vielversprechende Aktivität gegen Staphylococcus aureus mit MIC-Werten im Bereich von 19,7–24,2 μM . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Antibiotika verwendet werden könnte.
Antikrebs-Eigenschaften
Die Verbindung hat sich als potenziell antiproliferativ gegen menschliche Krebszelllinien erwiesen . Dies deutet darauf hin, dass es bei der Entwicklung neuer Antikrebsmedikamente verwendet werden könnte.
Schmerzlindernde Eigenschaften
Die Verbindung hat sich als potenziell schmerzlindernd erwiesen . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel.
Anti-Ulkus-Eigenschaften
Die Verbindung hat sich als potenziell antiulkusös erwiesen . Dies deutet darauf hin, dass es bei der Entwicklung neuer Medikamente zur Behandlung von Geschwüren verwendet werden könnte.
Eigenschaften
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c1-35-19-13-11-17(12-14-19)24(34)27-15-22-30-31-26(32(22)18-7-3-2-4-8-18)36-16-23(33)29-25-28-20-9-5-6-10-21(20)37-25/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,27,34)(H,28,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOPTQAQKMVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2412441.png)
![N-(3-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfamoyl}-4-fluorobenzamide](/img/structure/B2412443.png)

![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)




![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412455.png)



